molecular formula C20H12ClFN2O B3034362 2-(4-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone CAS No. 161716-18-3

2-(4-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone

Cat. No.: B3034362
CAS No.: 161716-18-3
M. Wt: 350.8 g/mol
InChI Key: MLHIQIDVVSRCDP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone, commonly referred to as 4CPF, is a compound with a wide range of applications in scientific research. It has been used in a variety of experiments, including those involving organic synthesis, drug discovery, and biochemistry. 4CPF has been found to have several unique properties, such as a high solubility in organic solvents and a low melting point. In addition, 4CPF is a relatively stable compound, making it an ideal candidate for use in a variety of experiments.

Scientific Research Applications

Polymer Synthesis and Characterization

A significant application of 2-(4-chlorophenyl)-4-(4-fluorophenyl)-1(2H)-phthalazinone and its derivatives is in the synthesis and characterization of high-performance polymers. These polymers demonstrate exceptional solubility, distinguished thermal properties, and are used in engineering plastics and membrane materials. For instance, Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer and its polymers, highlighting their good solubility in aprotic solvents and excellent thermal properties, making them potential materials for optical waveguides (Xiao, Wang, Jin, Jian, & Peng, 2003).

Thermally Stable Copolymers

In the context of thermally stable materials, Zong et al. (2014) developed novel copoly(phenyl-s-triazine)s using a phthalazinone derivative. These copolymers exhibited improved solubility and excellent thermal properties, positioning them as candidates for high-performance structural materials (Zong, Liu, Liu, Wang, & Jian, 2014).

High-Performance Engineering Thermoplastics

Another application area includes the development of high-performance engineering thermoplastics. Meng et al. (1997) synthesized novel poly(phthalazinone ether sulfone ketone)s with high glass transition temperatures and excellent thermooxidative properties. They demonstrated the potential of these materials in advanced engineering applications (Meng, Hay, Jian, & Tjong, 1997).

Optical Properties

The optical properties of phthalazinone-based polymers are also noteworthy. Yoshida and Hay (1995) prepared high molecular weight poly(phthalazinone)s with high glass transition temperatures, which could have applications in optical technologies due to their unique properties (Yoshida & Hay, 1995).

Gas Membrane Separation

In the field of gas separation, Jian et al. (1999) utilized poly(phthalazinone ether sulfone ketone) copolymers for gas membrane separation, demonstrating their potential in high-temperature gas separation applications due to their excellent gas separation properties (Jian, Dai, Zeng, & Xu, 1999).

Properties

IUPAC Name

2-(4-chlorophenyl)-4-(4-fluorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN2O/c21-14-7-11-16(12-8-14)24-20(25)18-4-2-1-3-17(18)19(23-24)13-5-9-15(22)10-6-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHIQIDVVSRCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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